molecular formula C36H72O14 B3273896 (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol CAS No. 59800-21-4

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol

Cat. No.: B3273896
CAS No.: 59800-21-4
M. Wt: 728.9 g/mol
InChI Key: IQSJAAFHGCILRF-SVMKZPJVSA-N
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Description

(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with the molecular formula C₁₈H₃₄O₂ and an 18-carbon chain featuring a cis double bond at the 9th position. It is a key component of natural lipids, contributing to membrane fluidity and serving as a precursor for signaling molecules . Oleic acid is abundant in olive oil, animal fats, and plant-derived oils, and it exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties .

The compound’s ester derivatives, such as 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, are ethoxylated surfactants used in pharmaceuticals and cosmetics to enhance solubility and emulsification .

Properties

IUPAC Name

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O12.C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSJAAFHGCILRF-SVMKZPJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59800-21-4
Record name Ethoxylated sorbitol oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59800-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), (9Z)-9-octadecenoate
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Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with D-glucitol (6:1), (9Z)-9-octadecenoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol typically involves multiple steps. The initial step often includes the preparation of (Z)-octadec-9-enoic acid through the hydrogenation of linoleic acid. The next step involves the synthesis of 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, which can be achieved through the reaction of hexose derivatives with ethylene oxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors for the preparation of (Z)-octadec-9-enoic acid and specialized equipment for the controlled reaction of hexose derivatives with ethylene oxide. The process requires careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol is used as a model compound for studying complex reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential role in cellular signaling pathways and its effects on lipid metabolism.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties.

Industry

In industrial applications, (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol is used in the formulation of specialized lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monounsaturated Fatty Acids

(a) Elaidic Acid ((E)-Octadec-9-enoic Acid)
  • Structural Difference : Elaidic acid is the trans isomer of oleic acid, with a rigid, linear conformation due to the E-configuration of the double bond.
  • Physical Properties :
    • Melting point: 45°C (vs. 13°C for oleic acid) .
    • Retention time in GC-MS: 13.972 min (Elaidic acid) vs. 13.952 min (Oleic acid) .
  • Biological Impact : Elaidic acid is linked to adverse health effects, such as increased LDL cholesterol, unlike the cardioprotective benefits of oleic acid .
(b) Palmitoleic Acid ((Z)-Hexadec-9-enoic Acid)
  • Structural Difference : Shorter chain (16 carbons) with a cis double bond at C7.
  • Biological Role : A omega-7 fatty acid involved in lipid metabolism and insulin sensitivity.
  • GC-MS Retention Time : 12.1 min (shorter than oleic acid due to lower molecular weight) .
(c) Vaccenic Acid ((E)-Octadec-11-enoic Acid)
  • Structural Difference : Trans double bond at C11.
  • Occurrence : Found in ruminant fats and human milk.
  • Health Impact : Neutral effects on cholesterol compared to elaidic acid .

Saturated Analog: Octadecanoic Acid (Stearic Acid)

  • Structure : Fully saturated 18-carbon chain.
  • Physical Properties :
    • Melting point: 69.6°C .
    • GC-MS retention time: 14.197 min .
  • Biological Role: Used in soap production; less bioactive than oleic acid but non-atherogenic .

Ethoxylated Derivatives

2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol (a polyethoxylated derivative of oleic acid):

  • Applications: Enhances solubility in drug formulations and acts as a non-ionic surfactant .
  • Advantages Over Oleic Acid :
    • Higher water solubility due to hydrophilic ethylene oxide chains.
    • Reduced cytotoxicity compared to unmodified fatty acids .

Analytical and Functional Comparisons

Table 1: Key Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) GC-MS Retention Time (min) LogP
Oleic acid 13 282.46 13.952 7.64
Elaidic acid 45 282.46 13.972 7.90
Stearic acid 69.6 284.48 14.197 8.23
Palmitoleic acid -0.5 254.41 12.1 6.01
2-[2,3,4,5,6-pentakis...]ethanol N/A ~682* N/A -1.2**

Estimated based on ethoxylation. *Predicted for high hydrophilicity.
Sources: .

Research Findings

  • Natural Occurrence : GC-MS analyses of Physalis minima and Fusarium solani extracts identified oleic acid as a major component (9.15–28.98% abundance), highlighting its role in plant and fungal biochemistry .

Biological Activity

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, commonly referred to as a complex organic compound, integrates the properties of (Z)-octadec-9-enoic acid (oleic acid) and a highly functionalized hexose derivative. This combination results in a compound with significant biological activity, particularly in lipid metabolism and cellular interactions.

Chemical Structure and Properties

The IUPAC name for this compound is (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, and its chemical formula is C90H174O20C_{90}H_{174}O_{20} . The structure includes a long-chain fatty acid linked to a sugar-derived moiety with multiple hydroxyl groups, enhancing its solubility and reactivity.

Property Value
Molecular Weight1,646.41 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound can be attributed to its ability to modulate lipid metabolism and interact with various cellular pathways. The oleic acid component is known for its role in:

  • Regulating lipid metabolism : It influences the activity of enzymes involved in fatty acid synthesis and degradation.
  • Cellular signaling : The hydroxyl groups facilitate hydrogen bonding with cellular components, potentially affecting signaling pathways related to inflammation and metabolism .

Interaction with Cellular Components

Research indicates that compounds similar to (Z)-octadec-9-enoic acid can interact with cell membranes, affecting fluidity and permeability. This interaction may enhance the bioavailability of other therapeutic agents when used as an emulsifier or carrier.

In Vitro Studies

In vitro studies have demonstrated that (Z)-octadec-9-enoic acid derivatives can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. Additionally, they have been shown to promote cell proliferation in certain types of cancer cells .

Case Studies

  • Anti-inflammatory Effects : A study highlighted the potential of oleic acid derivatives to reduce inflammation markers in human cell lines. The presence of hydroxyl groups in the hexose derivative enhanced this effect by improving solubility and cellular uptake .
  • Lipid Metabolism : Another investigation focused on the impact of this compound on lipid profiles in animal models. Results indicated that supplementation with oleic acid derivatives led to favorable changes in cholesterol levels and overall lipid metabolism .

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Limited studies have indicated potential cytotoxic effects at high concentrations; thus, further research is necessary to establish safe dosage ranges for therapeutic applications .

Comparison with Similar Compounds

When comparing (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol with other fatty acids and sugar derivatives:

Compound Biological Activity
(Z)-Octadec-9-enoic AcidPromotes heart health; anti-inflammatory
2-Hydroxyethyl Hexose DerivativeEnhances drug solubility; potential antimicrobial effects
(E)-Octadec-9-enalAntioxidant properties; potential neuroprotective effects

The uniqueness of the studied compound lies in its dual functionality as both a fatty acid and a highly functionalized sugar derivative, allowing it to serve multiple roles in biological systems.

Q & A

Basic Research Questions

Q. How can (Z)-octadec-9-enoic acid be accurately quantified in complex biological matrices using gas chromatography-mass spectrometry (GC-MS)?

  • Methodological Answer : Optimize GC-MS parameters with a polar capillary column (e.g., DB-23 or equivalent). Use a temperature gradient starting at 50°C (held for 1 min), ramping to 240°C at 10°C/min, and maintaining for 10 min. Derivatize fatty acids to methyl esters (FAMEs) via BF₃-methanol. Quantify using retention times (e.g., ~13.95–14.20 min for C18:1 isomers) and calibration curves (linear range: 0.1–8.0 µg/mL, R² ≥ 0.998) . Monitor ions at m/z 264 (oleic acid) and 296 (stearic acid) for specificity.

Q. What chromatographic conditions effectively separate (Z)-octadec-9-enoic acid from its geometric isomer (E)-octadec-9-enoic acid?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (80:20, v/v) at 1.0 mL/min. Alternatively, use GC with a cyanopropyl phase column (e.g., CP-Sil 88), which resolves geometric isomers based on differential retention times (e.g., 13.95 min for (Z)- vs. 13.97 min for (E)-isomer) . Confirm isomer identity via electron ionization (EI) mass spectra and comparison with authentic standards.

Q. What spectroscopic techniques are optimal for characterizing the polyether component 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve ethylene oxide repeating units (δ ~3.5–3.7 ppm for -OCH₂CH₂O-) and hydroxyl protons (δ ~1.5–2.5 ppm). Fourier-transform infrared (FTIR) spectroscopy can confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) and hydroxyl groups (broad peak at 3200–3600 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation .

Advanced Research Questions

Q. How does the stereochemistry of (Z)-octadec-9-enoic acid influence its biochemical interactions in lipid membranes?

  • Methodological Answer : Conduct Langmuir monolayer studies to compare membrane insertion efficiency of (Z)- vs. (E)-isomers. Use fluorescence anisotropy to assess membrane fluidity changes. Molecular dynamics (MD) simulations reveal that the (Z)-isomer’s kinked structure increases lipid disorder, enhancing permeability for drug delivery systems. Contrast with the (E)-isomer’s linear structure, which aligns tightly with saturated lipids, reducing membrane flexibility .

Q. What synthetic strategies are effective for conjugating (Z)-octadec-9-enoic acid with polyether alcohols like 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol?

  • Methodological Answer : Use carbodiimide coupling (EDC/NHS) to activate the carboxylic acid group of oleic acid for reaction with the polyether’s terminal hydroxyl group. Alternatively, perform esterification under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours. Purify via silica gel chromatography (eluent: ethyl acetate/methanol 9:1). Confirm conjugation via disappearance of -OH peaks in FTIR and new ester signals in ¹³C NMR (δ ~170 ppm) .

Q. How can molecular dynamics simulations elucidate the self-assembly of (Z)-octadec-9-enoic acid derivatives in aqueous solutions?

  • Methodological Answer : Build all-atom models in GROMACS or CHARMM. Simulate micelle formation by placing 50–100 fatty acid molecules in a water box. Analyze aggregation kinetics, critical micelle concentration (CMC), and micelle size. Compare with experimental dynamic light scattering (DLS) data. Parameterize force fields using quantum mechanics (QM) calculations for accurate van der Waals and electrostatic interactions .

Data Contradictions and Resolutions

  • Evidence Conflict : In GC-MS data, (Z)-octadec-9-enoic acid (oleic acid) and (E)-isomer (elaidic acid) have near-identical retention times (~13.95–13.97 min). Resolve by using high-resolution columns (e.g., CP-Sil 88) and verifying with MS/MS fragmentation patterns .
  • Stereochemical Nomenclature : Ensure IUPAC naming aligns with (Z) for cis and (E) for trans configurations to avoid misclassification .

Key Research Gaps

  • Limited data on the polyether component’s toxicity or biodegradability. Future studies should assess ecotoxicological impacts using OECD guidelines.
  • Mechanistic studies on the combined bioactivity of (Z)-octadec-9-enoic acid-polyether conjugates in drug delivery systems are needed.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Reactant of Route 2
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol

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